molecular formula C18H13ClO5 B5558183 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate

Cat. No. B5558183
M. Wt: 344.7 g/mol
InChI Key: KYFISQGMGUJGCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives often involves the cyclization of appropriate precursors in the presence of catalysts or under specific reaction conditions. For example, the synthesis of similar compounds, such as ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate, involves cyclization reactions under controlled conditions, showcasing the complexity and specificity required in synthesizing such molecules (Xiang, 2004).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of chromene derivatives, revealing aspects such as crystal system, space group, and molecular conformation. The crystal structure analysis of related compounds, such as 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, highlights the importance of crystallographic analysis in understanding the molecular geometry and intermolecular interactions (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

The chemical reactivity of chromene derivatives, including various substitution reactions and their antimicrobial activities, is of significant interest. The synthesis and antimicrobial activity study of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate exemplify the chemical versatility and biological relevance of these compounds (Radwan et al., 2020).

Scientific Research Applications

Catalytic Synthesis and Environmental Applications

Research on similar chromene derivatives and related compounds highlights their roles in catalytic processes, especially in the synthesis of cyclic carbonates from epoxides and carbon dioxide, a reaction of significant environmental interest due to its potential in carbon capture and utilization technologies. The chromium(III) salophen bromide complex, for example, catalyzes the formation of cyclic carbonates under ambient conditions, showcasing the potential of metal-organic frameworks in facilitating environmentally beneficial reactions (Castro‐Osma et al., 2016). This area of research underscores the relevance of exploring the catalytic capabilities of compounds like 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate, particularly in green chemistry and sustainable processes.

Material Science and Electronic Applications

In the realm of material science, derivatives of poly(3,4-ethylenedioxythiophene) (PEDOT) and its related compounds have been extensively studied for their conducting properties, offering a broad array of applications from static charge dissipation films to solid electrolyte capacitors (Groenendaal et al., 2000). The exploration of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate could potentially extend to this field, focusing on the synthesis of novel conductive materials with enhanced stability, redox properties, and optical characteristics suitable for advanced electronic devices.

Antimicrobial Activities

Some chromene derivatives have demonstrated antimicrobial activities, presenting a potential avenue for the development of new antimicrobial agents. For instance, the synthesis and antimicrobial activity of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate highlight the therapeutic potential of chromene compounds in combating microbial infections (Radwan et al., 2020). This suggests that further research into the biological activities of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate could uncover new applications in pharmaceuticals, particularly in the design of novel antimicrobial compounds.

Advanced Oxidation Processes

Chromene compounds have also been implicated in advanced oxidation processes for wastewater treatment, indicating their potential role in environmental remediation. Studies identifying organic intermediates in the degradation of pollutants by advanced oxidation processes underscore the importance of understanding the chemical behavior of chromene derivatives in environmental contexts (Sun & Pignatello, 1993). This line of research could be relevant for assessing the environmental impact and utility of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate in pollution control and treatment strategies.

Safety and Hazards

As with any chemical compound, handling “3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reactivity and interactions with other compounds .

properties

IUPAC Name

[3-(2-chlorophenyl)-4-oxochromen-7-yl] ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-2-22-18(21)24-11-7-8-13-16(9-11)23-10-14(17(13)20)12-5-3-4-6-15(12)19/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFISQGMGUJGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate

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